molecular formula C19H22N4O3S B2841566 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 627822-45-1

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2841566
CAS RN: 627822-45-1
M. Wt: 386.47
InChI Key: VOPWWKUNDVMPPF-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study on pyrrole derivatives synthesized a pyrrole chalcone derivative, showcasing its spectral analyses and quantum chemical calculations. The research indicated potential for synthesizing heterocyclic compounds like oxiranes and pyrazoles through nucleophilic attack, highlighting the compound's relevance in chemical synthesis and material science (Singh et al., 2014).

Application in Generating Structurally Diverse Libraries

  • Research utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material demonstrated the ability to generate a diverse library of compounds through various alkylation and ring closure reactions. This work underscores the versatility of similar compounds in synthesizing a wide range of chemical entities for further evaluation in various fields (Roman, 2013).

Fluorescent Probes for CO2 Detection

  • A novel approach to real-time monitoring of low carbon dioxide levels using fluorescent probes based on the 1,2,5-triphenylpyrrole core was developed. This research offers insights into the application of pyrrole derivatives in environmental monitoring and analysis, potentially extending to biological and medical applications (Wang et al., 2015).

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-11-18(27-12(2)21-11)16(24)14-15(13-6-5-7-20-10-13)23(9-8-22(3)4)19(26)17(14)25/h5-7,10,15,25H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPWWKUNDVMPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

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